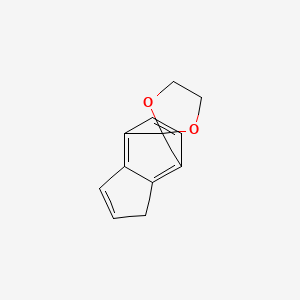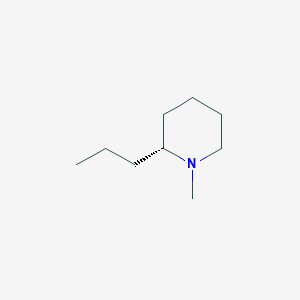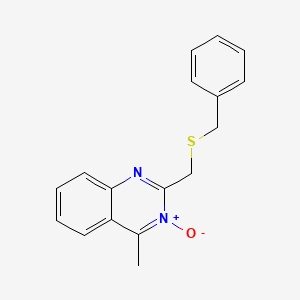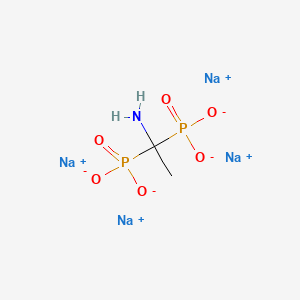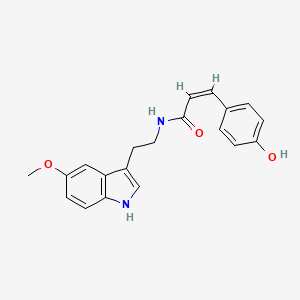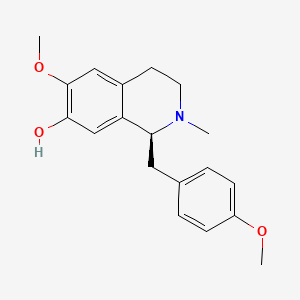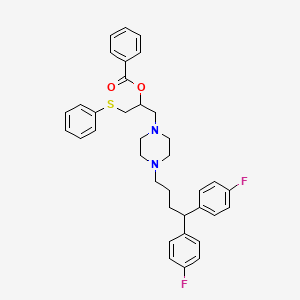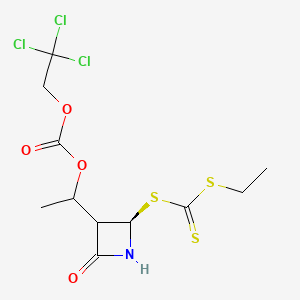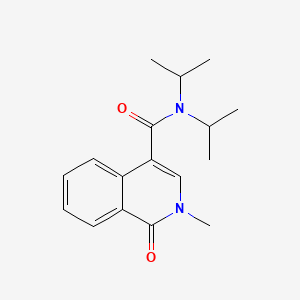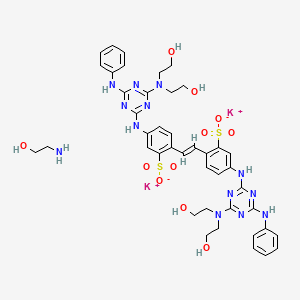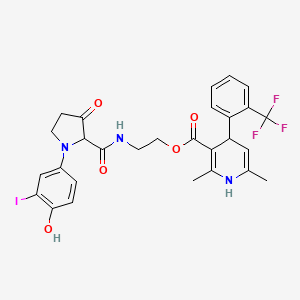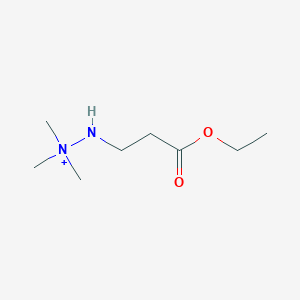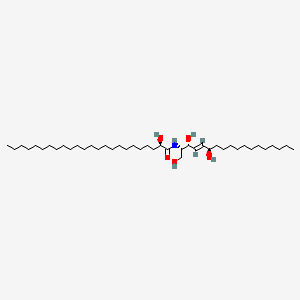
Ceramide 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceramide 7 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining the skin barrier and retaining moisture, making it a popular ingredient in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide 7 can be synthesized through several methods, including chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form ceramide .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods using yeast or bacterial fermentation. These methods are considered more sustainable and environmentally friendly compared to traditional chemical synthesis. The fermentation process involves genetically engineered microorganisms that produce this compound through metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: Ceramide 7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction of this compound can lead to the formation of dihydroceramide.
Substitution: this compound can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Various ceramide derivatives depending on the nucleophile used.
Scientific Research Applications
Ceramide 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating skin disorders, such as atopic dermatitis and psoriasis, due to its ability to restore the skin barrier.
Industry: Widely used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties
Mechanism of Action
Ceramide 7 exerts its effects through several mechanisms:
Cell Membrane Structure: It integrates into the lipid bilayer, maintaining membrane integrity and fluidity.
Cellular Signaling: this compound acts as a second messenger in various signaling pathways, including those involved in cell differentiation, proliferation, and apoptosis.
Molecular Targets: this compound interacts with specific proteins, such as protein phosphatases and kinases, to modulate their activity and influence cellular processes
Comparison with Similar Compounds
Ceramide 1: Known for its role in maintaining skin barrier function.
Ceramide 2: Involved in cellular signaling and apoptosis.
Ceramide 3: Important for skin hydration and barrier function
Uniqueness of Ceramide 7: this compound is unique due to its specific fatty acid composition and its significant role in skin barrier function and moisture retention. Its ability to integrate into the lipid bilayer and influence cellular signaling pathways makes it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
873802-45-0 |
|---|---|
Molecular Formula |
C42H83NO5 |
Molecular Weight |
682.1 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-41(47)42(48)43-39(37-44)40(46)36-35-38(45)33-31-29-27-25-14-12-10-8-6-4-2/h35-36,38-41,44-47H,3-34,37H2,1-2H3,(H,43,48)/b36-35+/t38-,39+,40-,41-/m1/s1 |
InChI Key |
GBGUSZWBYGKEBA-VBYMIUBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


